Introduction: The 2,2-Dimethylchroman Scaffold
Introduction: The 2,2-Dimethylchroman Scaffold
An In-Depth Technical Guide to the Basic Properties of 2,2-Dimethylchroman
For Researchers, Scientists, and Drug Development Professionals
The 2,2-dimethylchroman moiety is a privileged heterocyclic system forming the core structure of numerous natural products and synthetic molecules of significant biological interest. As a bicyclic ether, it consists of a dihydropyran ring fused to a benzene ring, with two methyl groups at the C2 position. This structural unit imparts a combination of rigidity and lipophilicity, making it a valuable scaffold in medicinal chemistry. Its derivatives have shown a wide spectrum of pharmacological activities, including potential as anticancer agents.[1][2][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and characterization of the parent 2,2-dimethylchroman molecule, offering a foundational resource for its application in research and drug development.
Physicochemical and Structural Properties
The foundational step in utilizing any chemical scaffold is a thorough understanding of its intrinsic physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Structural and Identity Data
The identity of 2,2-Dimethylchroman is defined by its specific arrangement of atoms and bonds, cataloged across various chemical databases.
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// Atom nodes C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; O7 [label="O", pos="0,2.4!"]; C8 [label="C", pos="-1.2,1.8!"]; C9 [label="C", pos="-2.4,1.2!"]; C10 [label="C", pos="-2.4,0!"]; Me1 [label="CH₃", pos="-3.6,1.8!"]; Me2 [label="CH₃", pos="-3.6,0.6!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Heterocyclic ring bonds C1 -- O7; O7 -- C8; C8 -- C9; C9 -- C10; C10 -- C2;
// Methyl groups C9 -- Me1; C9 -- Me2; } dix
Table 1: Core Physicochemical and Identification Data for 2,2-Dimethylchroman
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran | [4] |
| Molecular Formula | C₁₁H₁₄O | [4] |
| Molecular Weight | 162.23 g/mol | [4] |
| CAS Number | 1198-96-5 | [4] |
| Canonical SMILES | CC1(CCC2=CC=CC=C2O1)C | [4] |
| InChIKey | MITIYLBEZOKYLX-UHFFFAOYSA-N | [4] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | ~225-227 °C | - |
| Density | ~1.01 g/cm³ | - |
Synthesis of the 2,2-Dimethylchroman Core
The construction of the chroman ring system is a cornerstone for accessing its diverse derivatives. Several synthetic strategies have been developed, with a common and effective method being the acid- or base-catalyzed condensation of a phenol with a suitable C5 synthon.
General Synthesis Workflow
The synthesis typically follows a logical progression from starting materials to the purified final product, with validation at each critical stage.
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Protocol: Pyridine-Catalyzed Condensation
This method provides a reliable route to 2,2-dimethylchromans through the reaction of a phenol with 3-hydroxyisovaleraldehyde dimethyl acetal or 3-methylcrotonaldehyde, catalyzed by pyridine.[5]
Materials:
-
Appropriate phenol (1.0 eq)
-
3-Methylcrotonaldehyde (1.2 eq)
-
Pyridine (as solvent and catalyst)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol in pyridine.
-
Reagent Addition: Add 3-methylcrotonaldehyde dropwise to the solution at room temperature.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting phenol indicates reaction completion.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing diethyl ether and 1 M HCl. Shake vigorously and separate the layers.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. This sequence is critical to remove pyridine and any acidic or basic impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2,2-dimethylchroman.
-
Validation: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Core Reactivity
The reactivity of the 2,2-dimethylchroman scaffold is primarily dictated by the electron-rich aromatic ring and the aliphatic portion of the heterocyclic ring.
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// Reagent nodes node [shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#4285F4", fontname="Arial", fontsize=9, margin="0.1,0.05"]; acyl_chloride [label="RCOCl, AlCl₃\n(Friedel-Crafts)"]; br2 [label="Br₂, FeBr₃\n(Halogenation)"]; nbs [label="NBS, AIBN\n(Benzylic Bromination)"];
// Edges edge [color="#EA4335", arrowhead=vee, penwidth=1.5]; acyl_chloride -> aromatic_site [dir=back]; br2 -> aromatic_site [dir=back];
edge [color="#34A853", arrowhead=vee, penwidth=1.5]; nbs -> benzylic_site [dir=back, label="Radical\nReaction"]; } dix
-
Electrophilic Aromatic Substitution: The benzene ring is activated by the ether oxygen, directing electrophiles primarily to the ortho and para positions (C6 and C8). This makes reactions like Friedel-Crafts acylation and halogenation highly efficient. For instance, reaction with acetyl chloride in the presence of a Lewis acid yields 6-acetyl-2,2-dimethylchroman.[6]
-
Benzylic Position (C4) Reactivity: The C4 position is benzylic and can undergo radical reactions, such as bromination with N-bromosuccinimide (NBS).
-
Oxidation: Strong oxidizing agents can lead to the formation of the corresponding 2,2-dimethylchroman-4-one.[7]
Spectroscopic Characterization
Unambiguous identification of 2,2-dimethylchroman and its derivatives relies on a combination of spectroscopic techniques. The data presented here are based on publicly available spectra and theoretical calculations.[4][6][8][9]
Table 2: Key Spectroscopic Data for 2,2-Dimethylchroman
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale |
|---|---|---|---|
| ¹H NMR | -C(CH₃)₂ (C2) | δ ~1.3 ppm (s, 6H) | Two equivalent, shielded methyl groups. |
| -CH₂- (C3) | δ ~1.8 ppm (t, 2H) | Methylene protons adjacent to C4. | |
| -CH₂- (C4) | δ ~2.8 ppm (t, 2H) | Benzylic methylene protons, deshielded by the aromatic ring. | |
| Ar-H | δ ~6.7-7.2 ppm (m, 4H) | Protons on the aromatic ring. | |
| ¹³C NMR | -C (CH₃)₂ (C2) | δ ~75 ppm | Quaternary carbon of the heterocyclic ring. |
| -C H₃ (C2) | δ ~26 ppm | Equivalent methyl carbons. | |
| -C H₂- (C3) | δ ~32 ppm | Aliphatic methylene carbon. | |
| -C H₂- (C4) | δ ~22 ppm | Benzylic methylene carbon. | |
| Ar-C | δ ~116-129 ppm | Aromatic carbons. | |
| Ar-C-O | δ ~153 ppm | Aromatic carbon attached to the ether oxygen. | |
| IR | C-H (sp³) stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds in the methyl and methylene groups. |
| C-H (sp²) stretch | 3000-3100 cm⁻¹ | Aromatic C-H bonds. | |
| C=C stretch | 1450-1600 cm⁻¹ | Aromatic ring vibrations. | |
| C-O stretch | 1200-1250 cm⁻¹ | Aryl-alkyl ether stretch, a key diagnostic peak. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 162 | Corresponds to the molecular weight of the compound. |
| | Base Peak | m/z = 147 | Loss of a methyl group ([M-15]⁺), forming a stable benzylic cation. |
Applications in Drug Development
The 2,2-dimethylchroman scaffold is a recurring motif in compounds with promising therapeutic potential, particularly in oncology.
-
Anticancer Agents: A significant body of research has focused on synthesizing 2,2-dimethylchroman derivatives as potential anti-breast cancer agents.[2] These compounds can be designed as analogs of drugs like Tamoxifen, showing antiproliferative activity against both estrogen receptor-positive (ER+) and negative (ER-) cell lines.[2]
-
Hypoxia-Inducing Factor (HIF) Inhibitors: Some chroman derivatives are structurally similar to natural products like Seselin and are being investigated as inhibitors of HIF, a key target in cancer therapy.[1]
Safety and Handling
As with any laboratory chemical, proper handling of 2,2-dimethylchroman and its derivatives is essential. The following guidelines are compiled from standard Safety Data Sheets (SDS).[10][11]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[10][12]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.[10][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[10][11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[10]
References
- Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- Novel methods for the synthesis of 2-2-dimethylchromens.
- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters.
- 2,2-Dimethylchroman-7-ol Safety D
- Synthesis of 2,2-Dimethyl-4-chromanones.
- Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations.
- 2,2-Dimethylchroman PubChem Compound Summary.
- Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules.
- Safety Data Sheet for 2,2-Dimethylchroman. CymitQuimica.
- Safety Data Sheet for N,N-DIMETHYLFORMAMIDE. Spectrum Chemical.
- Safety D
- (PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. PubMed.
- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents.
- Safety D
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